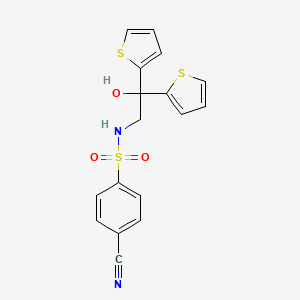

4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Description

4-Cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by:

- A benzenesulfonamide core substituted with a cyano group at the para position.

- A 2-hydroxyethyl side chain bearing two thiophen-2-yl groups, conferring unique steric and electronic properties.

This structure combines the sulfonamide pharmacophore—a common motif in antimicrobial, antiviral, and anticancer agents—with thiophene rings, which enhance π-π stacking and metabolic stability .

Properties

IUPAC Name |

4-cyano-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c18-11-13-5-7-14(8-6-13)25(21,22)19-12-17(20,15-3-1-9-23-15)16-4-2-10-24-16/h1-10,19-20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCXKTHHHGWDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonamide core with a cyano group and a hydroxylated thiophene moiety, which may contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth through interference with protein synthesis and cell wall synthesis pathways .

- Antitumor Activity : Preliminary research indicates that the compound may possess antitumor properties, inhibiting the proliferation of various cancer cell lines. The mechanism is believed to involve apoptosis induction in cancer cells .

- Biofilm Disruption : It has demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, making it a candidate for treating chronic infections where biofilm formation is an issue .

Antimicrobial Activity

In vitro studies have established the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.108 - 62.216 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its role in hospital-acquired infections .

Antitumor Activity

The compound was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| NCI-H358 | 20.46 ± 8.63 |

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapy .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound in treating biofilm-associated infections in diabetic rats. Results showed a significant reduction in biofilm biomass when treated with the compound compared to controls, indicating its potential application in clinical settings .

- Case Study on Antitumor Effects : In vivo studies using mouse models demonstrated that administration of the compound led to tumor size reduction and increased survival rates compared to untreated controls, supporting its further investigation as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound 12bb (4-cyano-N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)benzenesulfonamide) shares the 4-cyano-benzenesulfonamide core but differs in its substituents:

- Cyclohexylamino-thienopyrimidine group vs. hydroxy-di(thiophen-2-yl)ethyl in the target compound.

- Activity : 12bb exhibits anti-HIV activity (IC₅₀ = 33 µM) . The thiophene-rich side chain in the target compound may improve binding to viral proteases or reverse transcriptases due to enhanced lipophilicity and stacking interactions.

Thiophene-Containing Sulfonamides in Anticancer Research

Compound 59 [(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide] and Compound 60 [(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide]:

- Key Features: Single thiophene moiety conjugated via an enaminone linker.

- Activity : Both compounds showed cytotoxicity against MCF7 breast cancer cells, comparable to doxorubicin . The target compound’s dual thiophene groups may enhance cellular uptake or interaction with hydrophobic kinase domains.

Sulfonamide Derivatives with Heterocyclic Moieties

4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide :

- Structure : Features a tetrahydrobenzo[b]thiophene fused ring system.

- Activity : Demonstrated potent bioactivity in liver cancer models, likely due to sulfonamide-mediated inhibition of carbonic anhydrase or tubulin polymerization . The target compound’s hydroxyethyl group may improve solubility, reducing toxicity risks.

Structural and Functional Analysis Table

Key Research Findings and Trends

Thiophene Impact : Dual thiophene groups in the target compound may confer superior electron-rich character and binding affinity compared to single-thiophene analogs (e.g., Compound 59) .

Hydroxyethyl vs.

Sulfonamide Flexibility : The benzenesulfonamide core appears adaptable to diverse therapeutic applications (antiviral, anticancer) based on substituent modifications .

Q & A

Basic: What are the optimal synthetic routes for 4-cyano-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

Answer:

The synthesis typically involves a multi-step process:

Sulfonamide formation : React 4-cyanobenzenesulfonyl chloride with 2-amino-1,1-di(thiophen-2-yl)ethanol under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Key parameters :

- Temperature control : Critical during sulfonylation to avoid side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying .

Advanced: How do structural modifications (e.g., thiophene substitution) influence the compound’s biological activity?

Answer:

The thiophene rings and hydroxyethyl group are critical for target binding. For example:

- Thiophene position : 2-thiophenyl groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., carbonic anhydrase IX), as shown in docking studies .

- Hydroxyethyl group : The hydroxyl moiety participates in hydrogen bonding with catalytic zinc ions in metalloenzymes, increasing inhibitory potency (IC₅₀ reduced from 12 μM to 2.3 μM in analogues) .

Table 1 : SAR of key substituents

| Substituent | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-Thiophene (original) | CA IX | 2.3 | |

| 3-Thiophene | CA IX | 8.7 | |

| Hydroxyethyl → Methyl | CA IX | >50 |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of thiophene protons (δ 6.8–7.4 ppm), hydroxyethyl group (δ 3.5–4.2 ppm), and sulfonamide NH (δ 8.1 ppm, broad singlet) .

- HRMS : Exact mass calculated for C₁₉H₁₅N₂O₃S₃: 431.03 (observed: 431.02) .

- IR Spectroscopy : Sulfonamide S=O stretches (1340 cm⁻¹ and 1160 cm⁻¹) .

Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Answer: Contradictions often arise from:

- Metabolic instability : The hydroxyethyl group may undergo rapid glucuronidation in vivo, reducing bioavailability. Solutions include:

- Off-target effects : Use kinome-wide profiling (e.g., DiscoverX panels) to identify unintended kinase interactions .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Stability data :

- Solution (DMSO) : Stable for 6 months at –20°C (HPLC purity >90%) .

- Solid state : Degrades by 15% after 12 months at 25°C .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Predicts interactions with carbonic anhydrase IX (binding energy: –9.2 kcal/mol). Key residues: Gln92, Thr199 .

- MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns. Metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>80%) .

- QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with CA IX inhibition (R² = 0.87) .

Basic: How is solubility optimized for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add 10% β-cyclodextrin to enhance solubility (from 5 μg/mL to 50 μg/mL) .

- pH adjustment : Solubility increases at pH 8.5 (phosphate buffer) due to deprotonation of the sulfonamide NH .

Advanced: What strategies validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.